4-Benzylquinoline
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Overview
Description
4-Benzylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline core with a benzyl group attached at the fourth position. Quinoline itself is a fusion of a benzene ring and a pyridine ring, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry
Preparation Methods
The synthesis of 4-Benzylquinoline can be achieved through various methods. One common approach involves the reaction of a halogenated eneyne compound with an arylamine compound . This method is advantageous due to its high yield and ease of purification. Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
4-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 1,4-benzoquinone, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: It is used in the development of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Benzylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents.
Amodiaquine: Another antimalarial with a similar structure but different pharmacological properties.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, which also exhibit interesting biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
5632-14-4 |
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Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-14-10-11-17-16-9-5-4-8-15(14)16/h1-11H,12H2 |
InChI Key |
ODDXXJBOFFDGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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